5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-47,497 and is a synthetic cannabinoid that has been found to have a high affinity for the cannabinoid receptors in the human body.
Wirkmechanismus
The mechanism of action of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves its binding to the CB1 and CB2 receptors in the human body. This leads to the activation of various signaling pathways and the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole are varied and depend on the specific receptor that it binds to. Some of the effects that have been observed include the modulation of pain perception, appetite, and mood. It has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations is the potential for off-target effects and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for research related to 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole. These include the development of more selective agonists and antagonists for the CB1 and CB2 receptors, as well as the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-chloro-3-indolylacetic acid with 1-methylpyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then purified through recrystallization to obtain a pure form of CP-47,497.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a synthetic cannabinoid and its ability to bind to the CB1 and CB2 receptors in the human body. This has led to its use in various studies related to the endocannabinoid system and its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
19134-31-7 |
---|---|
Produktname |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
InChI-Schlüssel |
KSVBDCVNOLOLNW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
Kanonische SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
Synonyme |
5-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.